N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester generally involves the coupling of the corresponding carboxylic acid with N-Hydroxysuccinimide in the presence of a coupling agent. Recent advancements have introduced more efficient strategies, such as employing N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis, allowing the reaction to proceed under mild conditions without the need for additional acid/base, making the process environmentally benign and cost-effective (Huang & Feng, 2016).

Molecular Structure Analysis

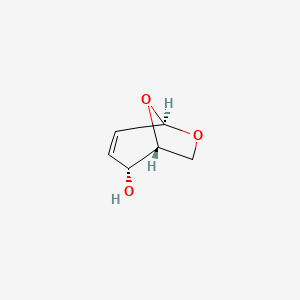

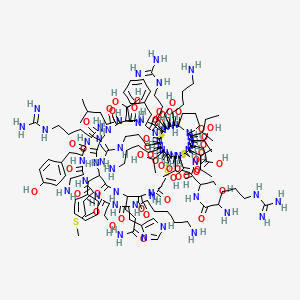

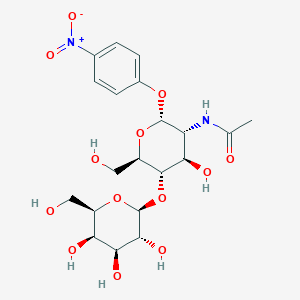

The molecular structure of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester is characterized by its active ester functionality, which is highly reactive towards nucleophilic attack by amino groups. This reactivity is crucial for its application in peptide bonding. Detailed structural analysis, such as crystal structure determination, provides insight into the molecule's conformation and reactivity (Narula, Patel, Singh, & Chauhan, 1990).

Chemical Reactions and Properties

N-Hydroxysuccinimide esters, including the specific molecule , are known for their versatility in chemical reactions. They can react with active methylene compounds under basic conditions to produce substituted tetramic acids, showcasing their broad reactivity spectrum. Such reactions are essential for synthesizing various bioactive molecules and functional materials (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).

Physical Properties Analysis

The physical properties of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester, such as solubility, melting point, and stability, are influenced by its structural features. These properties are crucial for determining the conditions under which the compound can be stored and handled without undergoing degradation or loss of reactivity. The susceptibility of NHS esters to hydrolysis, especially in the presence of moisture, necessitates careful handling and storage conditions to maintain their reactivity (Klykov & Weller, 2015).

Chemical Properties Analysis

The chemical properties of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester, such as reactivity towards nucleophiles, hydrolysis rates, and stability under various pH conditions, are central to its application in peptide synthesis and bioconjugation. Understanding these properties enables the optimization of reaction conditions and the development of new methodologies for peptide and protein modification (Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization, Lim et al., 2014).

Applications De Recherche Scientifique

Role in Organic Synthesis and Drug Development

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester is used in the synthesis of complex organic molecules. Its application extends to the development of prodrugs and the modification of pharmacologically active compounds to improve their bioavailability and efficacy. For example, ester prodrugs have been developed to enhance the pharmacokinetic profiles of antiviral agents, demonstrating the critical role of such compounds in medicinal chemistry (Hanadi Sinokrot et al., 2017).

Application in Materials Science

In materials science, compounds like N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester contribute to the fabrication and modification of polymers with potential biomedical applications. For instance, the development of biocompatible materials that can be used for drug delivery systems or as components of medical devices highlights the versatility of these chemical tools in creating innovative solutions for healthcare challenges (Zilin Ni et al., 2016).

Contribution to Peptide Research and Therapeutics

The compound's role in peptide synthesis is notable, particularly in the formation of peptide bonds that are essential for creating therapeutic peptides and proteins. This application underscores the importance of such esters in the development of new treatments for various diseases, offering a pathway to designing peptides with specific biological activities (Jennifer G. Myles et al., 2018).

Importance in Bioconjugate Chemistry

Additionally, N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester plays a crucial role in bioconjugate chemistry, where it enables the conjugation of biomolecules to other entities, such as drugs, imaging agents, or targeting moieties. This application is vital for developing targeted therapy and diagnostic approaches, representing a bridge between chemical synthesis and biomedical research (C. Che et al., 2011).

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O7/c1-11(2)10-13(18(27)30-23-14(24)8-9-15(23)25)21-17(26)16(12(3)4)22-19(28)29-20(5,6)7/h11-13,16H,8-10H2,1-7H3,(H,21,26)(H,22,28)/t13?,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBQOJZFQOOYKN-VYIIXAMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)